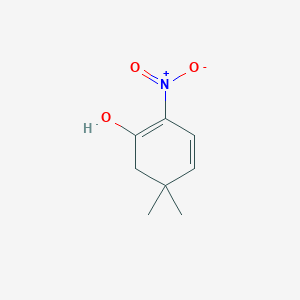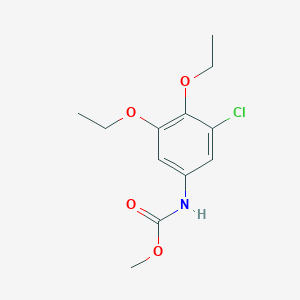![molecular formula C20H21FO2 B14418762 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate CAS No. 84836-33-9](/img/structure/B14418762.png)
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate is an organic compound that features a phenyl acetate group attached to a substituted butenyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-ethylbut-1-ene.
Formation of the Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 2-ethylbut-1-ene in the presence of a base such as sodium hydroxide.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions can replace the acetate group to form phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Phenols.
科学研究应用
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-[2-Ethyl-1-(4-chlorophenyl)but-1-en-1-yl]phenyl acetate
- 4-[2-Ethyl-1-(4-bromophenyl)but-1-en-1-yl]phenyl acetate
- 4-[2-Ethyl-1-(4-methylphenyl)but-1-en-1-yl]phenyl acetate
Uniqueness
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its metabolic stability, making it a valuable compound for research and development.
属性
CAS 编号 |
84836-33-9 |
|---|---|
分子式 |
C20H21FO2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
[4-[2-ethyl-1-(4-fluorophenyl)but-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C20H21FO2/c1-4-15(5-2)20(16-6-10-18(21)11-7-16)17-8-12-19(13-9-17)23-14(3)22/h6-13H,4-5H2,1-3H3 |
InChI 键 |
LFVPWWCXDKGUCR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)F)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


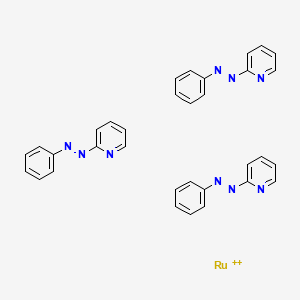
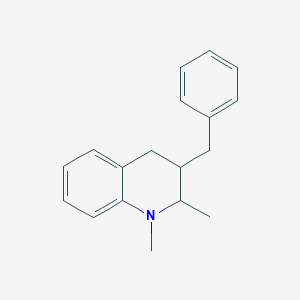
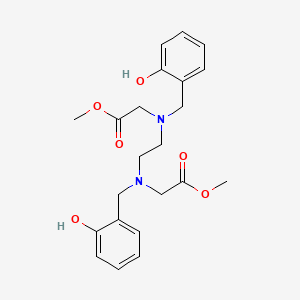
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
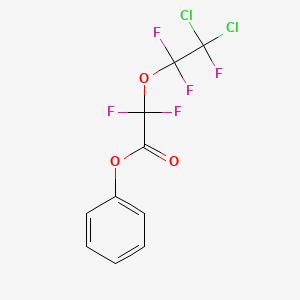

![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
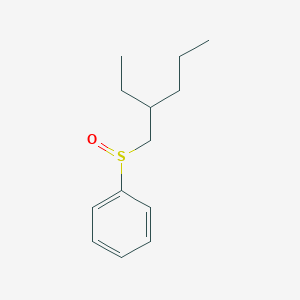
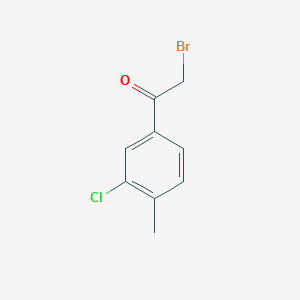
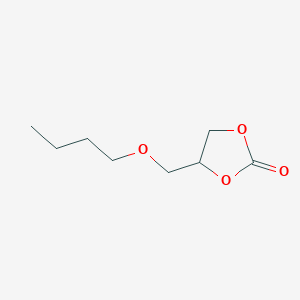
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
